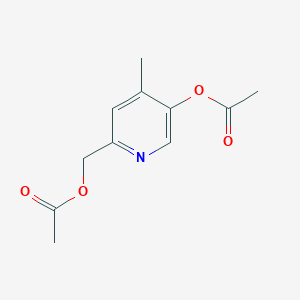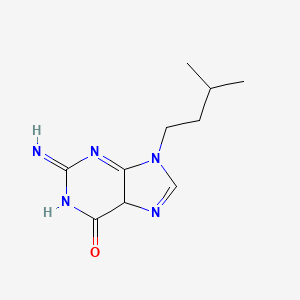![molecular formula C13H10N2O2 B11882959 5H-[1]Benzopyrano[2,3-b]pyridin-5-one, 8-amino-2-methyl- CAS No. 889879-54-3](/img/structure/B11882959.png)
5H-[1]Benzopyrano[2,3-b]pyridin-5-one, 8-amino-2-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-AMINO-2-METHYL-5H-CHROMENO[2,3-B]PYRIDIN-5-ONE is a heterocyclic compound that belongs to the chromeno-pyridine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-AMINO-2-METHYL-5H-CHROMENO[2,3-B]PYRIDIN-5-ONE typically involves multicomponent reactions. One common method is the Hantzsch reaction, which involves the condensation of an aldehyde, a β-ketoester, and a nitrogen donor compound such as ammonia or ammonium acetate. The reaction is often carried out in an aqueous medium with a phase transfer catalyst like tetrabutylammonium bromide .
Industrial Production Methods
Industrial production of this compound may involve similar multicomponent reactions but on a larger scale. The use of ohmic heating has been explored to enhance reaction efficiency and yield. This method involves passing an alternating electric current through the reaction medium, which can lead to specific effects on the reactivity pathway .
Chemical Reactions Analysis
Types of Reactions
8-AMINO-2-METHYL-5H-CHROMENO[2,3-B]PYRIDIN-5-ONE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amino derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can have different functional groups attached to the chromeno-pyridine core.
Scientific Research Applications
8-AMINO-2-METHYL-5H-CHROMENO[2,3-B]PYRIDIN-5-ONE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as a bioactive molecule with various biological activities.
Medicine: It is being investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 8-AMINO-2-METHYL-5H-CHROMENO[2,3-B]PYRIDIN-5-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2,4-DIAMINO-5-(5-AMINO-3-OXO-2,3-DIHYDRO-1H-PYRAZOL-4-YL)-5H-CHROMENO[2,3-B]PYRIDINE-3-CARBONITRILE
- METHYL 5-IMINO-2-METHYL-1,10A-DIHYDRO-5H-CHROMENO[2,3-B]PYRIDINE-3-CARBOXYLATE
Uniqueness
8-AMINO-2-METHYL-5H-CHROMENO[2,3-B]PYRIDIN-5-ONE is unique due to its specific amino and methyl substitutions, which confer distinct chemical and biological properties. These substitutions can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable molecule for various applications.
Properties
CAS No. |
889879-54-3 |
|---|---|
Molecular Formula |
C13H10N2O2 |
Molecular Weight |
226.23 g/mol |
IUPAC Name |
8-amino-2-methylchromeno[2,3-b]pyridin-5-one |
InChI |
InChI=1S/C13H10N2O2/c1-7-2-4-10-12(16)9-5-3-8(14)6-11(9)17-13(10)15-7/h2-6H,14H2,1H3 |
InChI Key |
TXDINYDOAYZXPW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=O)C3=C(O2)C=C(C=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![Acetamide, N-[2-[(trimethylsilyl)oxy]-4-pyrimidinyl]-](/img/structure/B11882939.png)
![Ethanone, 1-[5-methyl-2-[(trimethylsilyl)oxy]phenyl]-](/img/structure/B11882949.png)





